molecular formula C21H23N3O2 B2583288 1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380010-17-1

1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2583288
M. Wt: 349.434
InChI Key: PSMJPSBPQXEVLE-UHFFFAOYSA-N
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Description

1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a piperidine derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.

Biochemical And Physiological Effects

Studies have shown that 1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone exhibits various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and improving cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone in lab experiments include its potential pharmacological properties, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential for degradation over time.

Future Directions

There are several potential future directions for research related to 1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone. These include further investigations into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the advantages and limitations of using this compound in lab experiments.
In conclusion, 1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone is a promising compound that has shown potential pharmacological properties in various scientific research studies. Further research is needed to fully understand its mechanism of action and potential applications in disease treatment.

Synthesis Methods

The synthesis of 1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone involves the reaction of 4-(chloromethyl) piperidine hydrochloride with 2-methyl-4-(oxymethyl) pyridine in the presence of potassium carbonate. The resulting product is then reacted with indole-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Scientific Research Applications

1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been extensively researched for its potential pharmacological properties. It has shown promising results in studies related to cancer treatment, neuroprotection, and anti-inflammatory effects.

properties

IUPAC Name

1H-indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-12-18(6-9-22-15)26-14-16-7-10-24(11-8-16)21(25)20-13-17-4-2-3-5-19(17)23-20/h2-6,9,12-13,16,23H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMJPSBPQXEVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole

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